1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene
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Overview
Description
1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene is an organosulfur compound with the molecular formula C7H8ClNOS. It is characterized by the presence of a chlorine atom, a benzene ring, and a sulfonimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene typically involves the reaction of 1-chloro-3-methylbenzene with sulfonimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonimidoyl group can be oxidized to form sulfonimidates or sulfoximines.
Reduction Reactions: The compound can be reduced to form sulfonamides or other reduced sulfur species.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of azides, thiols, or amines.
Oxidation Reactions: Formation of sulfonimidates or sulfoximines.
Reduction Reactions: Formation of sulfonamides.
Scientific Research Applications
1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- 1-Chloro-2-((S-methylsulfonimidoyl)methyl)benzene
- 1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene
- 1-Chloro-3-((S-methylsulfonimidoyl)ethyl)benzene
Comparison: 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene is unique due to the specific positioning of the chlorine and sulfonimidoyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable subject of study .
Properties
IUPAC Name |
(3-chlorophenyl)methyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHURBLJRQJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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